Cas no 2034371-25-8 (4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine)

4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine structure
2034371-25-8 structure
商品名:4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine
CAS番号:2034371-25-8
MF:C15H16N4O3
メガワット:300.312542915344
CID:5377492

4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine 化学的及び物理的性質

名前と識別子

    • [5,7-Dihydro-2-(4-morpholinyl)-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-3-furanylmethanone
    • 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine
    • インチ: 1S/C15H16N4O3/c20-14(11-1-4-22-10-11)19-8-12-7-16-15(17-13(12)9-19)18-2-5-21-6-3-18/h1,4,7,10H,2-3,5-6,8-9H2
    • InChIKey: UCGSDLNUAMUSEC-UHFFFAOYSA-N
    • ほほえんだ: C(N1CC2=CN=C(N3CCOCC3)N=C2C1)(C1C=COC=1)=O

じっけんとくせい

  • 密度みつど: 1.370±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 547.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): 3.57±0.20(Predicted)

4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6444-6639-2μmol
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6444-6639-1mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
1mg
$54.0 2023-09-08
Life Chemicals
F6444-6639-15mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
15mg
$89.0 2023-09-08
Life Chemicals
F6444-6639-20mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
20mg
$99.0 2023-09-08
Life Chemicals
F6444-6639-10mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
10mg
$79.0 2023-09-08
Life Chemicals
F6444-6639-2mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
2mg
$59.0 2023-09-08
Life Chemicals
F6444-6639-3mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
3mg
$63.0 2023-09-08
Life Chemicals
F6444-6639-5μmol
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6444-6639-20μmol
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6444-6639-30mg
4-[6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
2034371-25-8
30mg
$119.0 2023-09-08

4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine 関連文献

4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholineに関する追加情報

Introduction to 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine (CAS No. 2034371-25-8)

The compound 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine, identified by its CAS number 2034371-25-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines the structural features of pyrrolopyrimidines and morpholine, creating a versatile scaffold that has garnered considerable attention in recent years due to its potential biological activities.

At the core of its molecular design lies the furan-3-carbonyl moiety, which serves as a key pharmacophore. This functional group not only contributes to the compound's solubility and metabolic stability but also plays a crucial role in modulating its interactions with biological targets. The pyrrolo[3,4-d]pyrimidine ring system is another critical component, known for its presence in numerous bioactive molecules, including antiviral and anticancer agents. The integration of these structural elements with the morpholine ring enhances the compound's binding affinity and selectivity, making it a promising candidate for further development.

Recent studies have highlighted the therapeutic potential of derivatives featuring the pyrrolo[3,4-d]pyrimidin-2-ylmorpholine core. Researchers have demonstrated that this scaffold exhibits inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. For instance, modifications to the furan-3-carbonyl group have been shown to enhance binding to kinases, which are central to signal transduction pathways involved in cell proliferation and survival. These findings align with the broader trend in drug discovery toward designing molecules that can selectively target specific disease pathways.

The morpholine moiety in 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine contributes additional layers of functionality. Morpholine derivatives are well-documented for their ability to improve pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration. This characteristic makes the compound particularly attractive for developing treatments that require systemic delivery. Moreover, the presence of multiple hydrogen bond donors and acceptors within its structure suggests that it may form stable interactions with biological targets, further enhancing its efficacy.

In terms of synthetic chemistry, the preparation of 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the pyrrolopyrimidine core followed by functionalization at the furan-3-carbonyl position. Advances in catalytic methods have enabled more efficient synthesis routes, reducing both reaction times and waste generation. These improvements are essential for scaling up production while maintaining cost-effectiveness and environmental sustainability.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies indicate that it exhibits moderate potency against certain cancer cell lines, with mechanisms suggesting interference with DNA replication and repair pathways. Additionally, preliminary data suggest potential anti-inflammatory effects by modulating cytokine production in immune cells. Such findings underscore the importance of continued research into this class of molecules.

One particularly exciting aspect of 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine is its adaptability for structure-based drug design. Computational modeling techniques have been employed to understand how subtle changes to its structure can alter its biological activity. For example, replacing the morpholine ring with other heterocycles has been explored as a means to enhance binding affinity or selectivity for specific targets. These computational approaches are complemented by experimental validation through high-throughput screening assays.

The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors based on pyrrolopyrimidine scaffolds due to their demonstrated efficacy in preclinical models. Companies are actively pursuing candidates like 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine for late-stage clinical development. Collaborative efforts between academic researchers and industry partners are accelerating progress by combining expertise in medicinal chemistry with rigorous preclinical testing protocols.

Future directions for research on this compound include exploring its potential as an adjunct therapy alongside existing treatments for chronic diseases such as cancer or inflammatory disorders. Combination therapies often yield better outcomes than single-agent treatments by targeting multiple disease pathways simultaneously. The unique structural features of 4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine make it an ideal candidate for such combination strategies.

In conclusion,4-6-(furan-3-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine (CAS No. 2034371–25–8) represents a promising lead compound with significant therapeutic potential. Its unique molecular architecture combines multiple pharmacophoric elements that contribute to its biological activity and pharmacokinetic profile. Continued research into this molecule will likely yield valuable insights into new treatment modalities for various diseases while advancing our understanding of heterocyclic chemistry's role in drug discovery.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量